N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a morpholine ring, a sulfonyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-morpholine sulfonyl chloride with phenylamine to form N-(4-morpholine-4-sulfonyl)phenylamine. This intermediate is then reacted with 5-phenyl-1,2-oxazole-3-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(4-Morpholinosulfonyl)phenylacetamide: Similar structure but different functional groups, leading to distinct chemical and biological properties.
4-Phenylmorpholine: Lacks the oxazole ring and carboxamide group, resulting in different reactivity and applications.
Indole derivatives: Share some structural similarities but have different biological activities and applications.
The uniqueness of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H19N3O5S |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H19N3O5S/c24-20(18-14-19(28-22-18)15-4-2-1-3-5-15)21-16-6-8-17(9-7-16)29(25,26)23-10-12-27-13-11-23/h1-9,14H,10-13H2,(H,21,24) |
InChI Key |
GUBNCAGJVIIYOH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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